![molecular formula C24H29N3O6S B2470430 4-(二乙基氨磺酰基)-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺 CAS No. 851404-22-3](/img/no-structure.png)

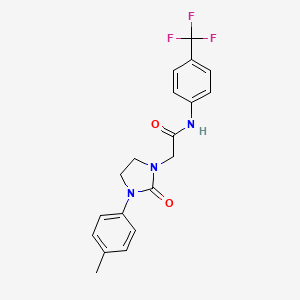

4-(二乙基氨磺酰基)-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

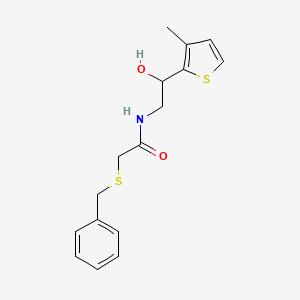

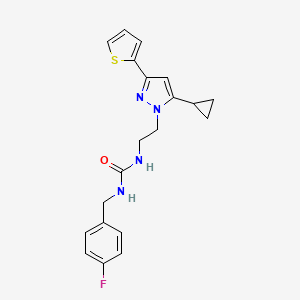

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a sulfamoyl group (SO2NH2), which is commonly found in some types of drugs. The presence of methoxy groups (OCH3) and an amide group (CONH2) could also suggest potential for biological activity .

Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For instance, the amide group might undergo hydrolysis, the methoxy groups could be demethylated under certain conditions, and the sulfamoyl group could participate in substitution reactions .科学研究应用

苯甲酰胺衍生物的多晶型和盐

Khakhlary 和 Baruah (2014) 的一项研究探讨了苯甲酰胺衍生物的各种多晶型和盐,重点关注它们的晶体结构和构象差异。这项研究有助于理解分子结构的微小变化如何显著影响类似化合物的物理性质和潜在应用,包括“4-(二乙基氨磺酰基)-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺”。他们关于不同溶剂对结晶影响的发现可能与设计具有特定性质的新型药物制剂或材料有关 (Khakhlary & Baruah, 2014)。

铜(II)催化的氨基喹啉远程磺酰化

Xia 等人(2016)开发了一种用于 N-(喹啉-8-基)苯甲酰胺衍生物远程磺酰化的方法,展示了一种利用亚硫酸钠作为硫化物来源的环保方法。这项研究突出了将氨磺酰基引入复杂分子的潜力,可能为合成或改性“4-(二乙基氨磺酰基)-N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺”等化合物提供见解,用于包括药物开发或材料科学在内的各种应用 (Xia et al., 2016)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 4-aminobenzamide with diethyl sulfamoyl chloride to form 4-(diethylsulfamoyl)benzamide. This intermediate is then reacted with 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-aminobenzamide", "diethyl sulfamoyl chloride", "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester", "coupling agent" ], "Reaction": [ "Step 1: 4-aminobenzamide is reacted with diethyl sulfamoyl chloride in the presence of a base such as triethylamine to form 4-(diethylsulfamoyl)benzamide.", "Step 2: 4-(diethylsulfamoyl)benzamide is then reacted with 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |

CAS 编号 |

851404-22-3 |

分子式 |

C24H29N3O6S |

分子量 |

487.57 |

IUPAC 名称 |

4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C24H29N3O6S/c1-5-27(6-2)34(30,31)18-9-7-16(8-10-18)23(28)25-14-13-17-15-19-20(32-3)11-12-21(33-4)22(19)26-24(17)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29) |

InChI 键 |

LUNBHFGJDMWBKF-UHFFFAOYSA-N |

SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)

![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)

![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)

![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)